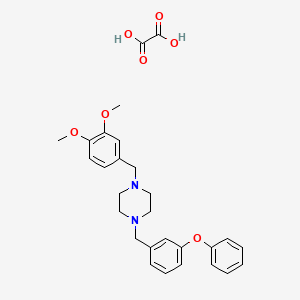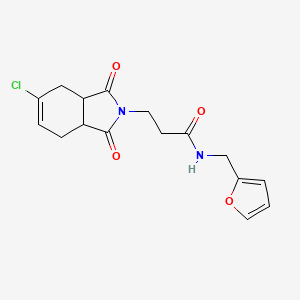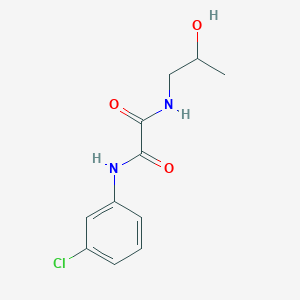
1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate
Overview
Description
1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood, but it is believed to interact with the serotonergic and dopaminergic systems in the brain. 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making, planning, and working memory. 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its high potency and selectivity, which allows for precise and targeted manipulation of the serotonergic and dopaminergic systems in the brain. However, 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate is also highly lipophilic, which can make it difficult to administer and measure accurately in experimental settings.
Future Directions
There are several areas of future research that could be explored with 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate. One potential direction is to investigate its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a cognitive enhancer, as it has been found to improve working memory and other executive functions. Additionally, further research could be conducted to explore the long-term effects of 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate on the brain and to develop more effective administration methods.
Conclusion
In conclusion, 1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper, along with several future directions for research.
Scientific Research Applications
1-(4-methylbenzyl)-4-(propylsulfonyl)piperazine oxalate has been studied extensively in the field of neuroscience and has shown promising results in the treatment of various neurological disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a potential candidate for the treatment of anxiety, depression, and schizophrenia.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.C2H2O4/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-6-4-14(2)5-7-15;3-1(4)2(5)6/h4-7H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKWNFPFCOIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide](/img/structure/B3940975.png)

![1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3940984.png)
![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940995.png)


![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)